(R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER (R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER
Brand Name: Vulcanchem
CAS No.: 189094-06-2
VCID: VC0061568
InChI: InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

(R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER

CAS No.: 189094-06-2

Main Products

VCID: VC0061568

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

(R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER - 189094-06-2

CAS No. 189094-06-2
Product Name (R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Standard InChI InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1
Standard InChIKey KRSUDBIZXKOKGA-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1
SMILES CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Canonical SMILES CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
PubChem Compound 11470321
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator